molecular formula C22H18BrNO3 B11271834 5-(4-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11271834
M. Wt: 424.3 g/mol
InChI Key: BGQYYEMWWZLJTD-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.

    Furan Ring Introduction: The bromophenyl intermediate is then reacted with furan-2-carbaldehyde under specific conditions to introduce the furan ring.

    Cyclization and Hydroxylation: The resulting compound undergoes cyclization and hydroxylation to form the dihydropyrrolone core with a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The bromophenyl and furan groups may facilitate binding to proteins or enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)FURAN-2-YLMETHANOL: This compound shares the bromophenyl and furan groups but lacks the dihydropyrrolone core.

    N-{[5-(4-BROMOPHENYL)-2-FURYL]METHYL}-3-(2-THIENYL)PROPANAMIDE: This compound has a similar bromophenyl and furan structure but includes a thienyl group instead of the dihydropyrrolone core.

Properties

Molecular Formula

C22H18BrNO3

Molecular Weight

424.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H18BrNO3/c1-14-4-6-15(7-5-14)19-20(16-8-10-17(23)11-9-16)24(22(26)21(19)25)13-18-3-2-12-27-18/h2-12,20,25H,13H2,1H3

InChI Key

BGQYYEMWWZLJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=CO4)O

Origin of Product

United States

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